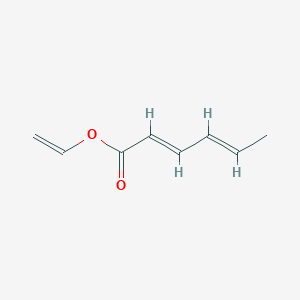
Sorbic acid vinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbic acid vinyl ester is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coatings Applications
Sorbic acid vinyl ester is utilized in various coating compositions, particularly those requiring low volatile organic compounds (VOCs).
- Composition Features : Coatings often include a mixture of sorbic acid esters and curing agents that enhance film hardness and improve the curing process at lower temperatures. These coatings are beneficial for environments where rapid curing is necessary without compromising quality .
- Performance Characteristics : The incorporation of this compound into coatings has been shown to improve adhesion and thermal stability, making it suitable for electrical insulation applications. This is particularly relevant for insulating materials used in motors and transformers .
Resin Compositions
This compound is also integral to resin formulations, particularly epoxy systems.
- Adhesive Properties : The combination of epoxy compounds with sorbic acid results in resin compositions that exhibit excellent adhesive strengths and rapid hardening capabilities. These properties are essential for applications requiring durable bonds, such as in electrical devices .
- Environmental Impact : The development of solvent-free resin systems containing sorbic esters minimizes VOC emissions, aligning with modern environmental standards .
Preservative Applications
Beyond industrial uses, this compound has applications in food preservation.
- Antimicrobial Properties : Sorbic acid is widely recognized for its antimicrobial effects, making it a common choice as a food preservative. Its effectiveness has been studied in various contexts, including its release from polymer-based products like baby teethers .
- Regulatory Compliance : The use of sorbic acid in food products adheres to regulations such as the European Regulation (EC) No 1223/2009, which governs the permissible concentrations of preservatives .
Case Study 1: Coating Performance Enhancement
A study demonstrated that the addition of sorbic acid esters to acrylic and polyurethane coatings significantly improved film formation and hardness at ambient temperatures. The results indicated that the optimal concentration of sorbic acid esters led to enhanced mechanical properties without increasing VOC emissions.
Case Study 2: Electrical Insulation
Research on epoxy resin systems incorporating sorbic acid showed promising results for electrical insulation applications. The hardened resins exhibited superior thermal stability and adhesion when subjected to rigorous testing conditions, making them suitable for high-performance electrical devices.
Comparative Data Table
| Application Area | Benefits | Key Findings |
|---|---|---|
| Coatings | Low VOCs, enhanced film hardness | Improved curing rates and adhesion properties |
| Resin Compositions | Excellent adhesion, rapid hardening | High bond strengths; environmentally friendly |
| Food Preservation | Antimicrobial effects | Complies with regulatory standards; effective |
Propriétés
Numéro CAS |
42739-26-4 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
ethenyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C8H10O2/c1-3-5-6-7-8(9)10-4-2/h3-7H,2H2,1H3/b5-3+,7-6+ |
Clé InChI |
ZHIUCPNDVATEDB-UHFFFAOYSA-N |
SMILES |
CC=CC=CC(=O)OC=C |
SMILES canonique |
CC=CC=CC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















